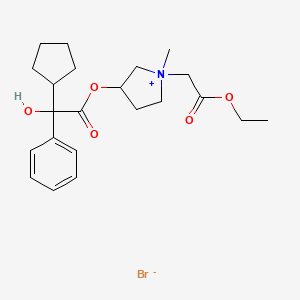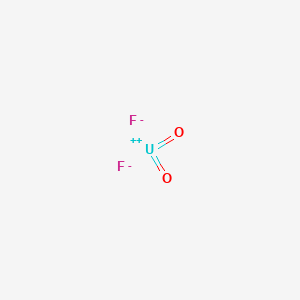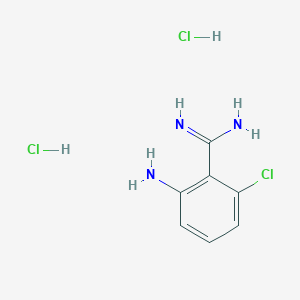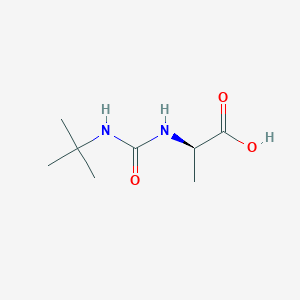
Sofpironium bromide
Vue d'ensemble
Description
Sofpironium bromide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrrolidinium core, cyclopentyl, phenyl, and ethoxycarbonylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sofpironium bromide typically involves multiple steps:
Formation of the Pyrrolidinium Core: This can be achieved through the reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of Cyclopentyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Hydroxyacetoxy Group: This step may involve esterification or transesterification reactions.
Incorporation of the Ethoxycarbonylmethyl Group: This can be done through nucleophilic substitution reactions.
Final Bromination: The bromide ion can be introduced through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetoxy group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Sofpironium bromide may have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Utilization in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-methylpyrrolidinium bromide
- 3-(2-Cyclopentyl-2-phenyl-2-hydroxyacetoxy)-1-(methylcarbamoylmethyl)-1-methylpyrrolidinium bromide
Uniqueness
The uniqueness of Sofpironium bromide lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C22H32BrNO5 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FIAFMTCUJCWADZ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)











![5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine](/img/structure/B8534771.png)
